molecular formula C9H17Cl2N3O B1402632 1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride CAS No. 1229625-41-5

1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride

Cat. No.: B1402632
CAS No.: 1229625-41-5
M. Wt: 254.15 g/mol
InChI Key: FHVLPGQEOCJZDM-UHFFFAOYSA-N
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Description

1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride is a chemical compound with the molecular formula C9H17Cl2N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride typically involves the reaction of 2-methyl-2H-pyrazol-3-ol with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(4-methyl-piperidin-4-yl)-2H-pyrazol-3-ol dihydrochloride
  • 2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-ol dihydrochloride

Uniqueness

1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methyl-5-piperidin-3-yl-1H-pyrazol-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.2ClH/c1-12-9(13)5-8(11-12)7-3-2-4-10-6-7;;/h5,7,10-11H,2-4,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVLPGQEOCJZDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N1)C2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 2
1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 3
1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 4
1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 5
1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride
Reactant of Route 6
1-Methyl-3-(piperidin-3-yl)-1H-pyrazol-5-ol dihydrochloride

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